N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a triazolopyridazine moiety and a 5-methylthiazole carboxamide group. The triazolopyridazine scaffold is notable for its bioisosteric properties, often mimicking purine or pyrimidine structures, making it relevant in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways. The 5-methylthiazole group enhances metabolic stability and bioavailability, while the piperidine ring contributes to conformational flexibility, enabling optimal binding interactions.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-14-13-22-21(30-14)23-20(29)16-9-11-27(12-10-16)18-8-7-17-24-25-19(28(17)26-18)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKYLZOTZBSSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and triazolopyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions may vary from room temperature to elevated temperatures and pressures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit inhibitory activity against several enzymes, including:
- Acetylcholinesterase : Inhibition of this enzyme is crucial for treating neurodegenerative diseases like Alzheimer's.
- Butyrylcholinesterase : Similar to acetylcholinesterase but with different substrate specificity; inhibition can enhance cognitive function.
- α-Glucosidase : This enzyme is involved in carbohydrate digestion; its inhibition can be beneficial in managing diabetes by controlling blood sugar levels.
- Urease : Inhibition may have implications in treating infections caused by urease-producing bacteria .
These studies often employ both in vitro assays and computational modeling to predict binding affinities and mechanisms of action.
Antidiabetic Agents
The ability of this compound to inhibit α-glucosidase suggests its potential as an antidiabetic agent. By slowing carbohydrate absorption in the intestines, it can help manage postprandial blood glucose levels. This mechanism is similar to that of existing medications like acarbose .
Neuroprotective Agents
Given its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this compound may serve as a lead structure for developing neuroprotective agents aimed at treating Alzheimer's disease. The modulation of cholinergic activity can improve cognitive functions and memory retention .
Antimicrobial Activity
Preliminary studies indicate that certain thiazole derivatives possess antimicrobial properties. The structural features of N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide could contribute to its effectiveness against various bacterial strains .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Neuroprotective Effects : A study demonstrated that thiazole derivatives improved cognitive performance in animal models of Alzheimer's disease through cholinesterase inhibition.
- Antidiabetic Efficacy : Another investigation revealed that a related compound significantly reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity.
- Antimicrobial Activity : Research showed that thiazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally and functionally related molecules from recent literature and databases.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Complexity : The target compound exhibits greater nitrogen content (8 N atoms) compared to the pyrazolopyridine analog (6 N atoms) and the benzodioxin derivative (4 N atoms). This may enhance its ability to form hydrogen bonds in biological systems.
Molecular Weight : At 444.5 g/mol, the target compound is heavier than its analogs, which could influence solubility and permeability. The pyrazolopyridine analog (374.4 g/mol) may have better pharmacokinetic profiles due to its lower molecular weight .
Functional Group Diversity: The triazolopyridazine moiety in the target compound distinguishes it from the benzodioxin and pyrazolopyridine derivatives. Triazolopyridazines are known for kinase inhibition, whereas benzodioxins are often associated with serotonin receptor modulation .
Table 2: Pharmacological and Binding Comparisons
Key Findings
- Target Selectivity : The triazolopyridazine core in the target compound likely confers selectivity for kinase domains, contrasting with the cytokine-focused pyrazolopyridine analog and the serotonin-targeting benzodioxin derivative.
- Metabolic Stability : The thiazole group in both the target and benzodioxin compounds improves stability compared to the pyrazolopyridine analog, which lacks sulfur-based heterocycles .
- Solubility Challenges : The target compound’s lower solubility (~15 µM) compared to analogs (~30–50 µM) may necessitate formulation adjustments for oral delivery.
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article aims to explore its biological activity based on existing research findings, including in vitro and in vivo studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular structure includes a thiazole ring, a triazole moiety, and a piperidine core, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
2. Anticancer Properties
The compound's potential as an anticancer agent is supported by studies demonstrating that triazole-based compounds can induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values suggesting promising therapeutic indices .
3. Anti-inflammatory Effects
Compounds containing thiazole and triazole rings have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Studies
Several case studies have illustrated the efficacy of similar compounds:
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Enzyme Inhibition : Many thiazole and triazole compounds function as enzyme inhibitors, impacting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cellular growth regulation.
Q & A
Basic: What synthetic strategies are employed to construct the thiazole-triazolopyridazine-piperidine scaffold?
The synthesis typically involves multi-step heterocyclic coupling. A foundational approach includes:
- Thiazole formation : Reacting 5-methyl-1,3-thiazol-2-amine with activated carbonyl intermediates (e.g., chloroformates) under basic conditions (K₂CO₃ in DMF) to form the thiazole-carboxamide core .
- Triazolopyridazine coupling : Utilizing nucleophilic aromatic substitution (e.g., Buchwald-Hartwig amination) to attach the triazolopyridazine moiety to the piperidine ring .
- Piperidine functionalization : Introducing substituents via reductive amination or palladium-catalyzed cross-coupling, ensuring regioselectivity through protecting group strategies .
Basic: How is structural confirmation achieved for such complex heterocycles?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., distinguishing triazole N1 vs. N2 substitution) and IR for carbonyl/amine detection .
- Elemental analysis : Matching experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation threshold) .
- Mass spectrometry (LC-MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can reaction yields be optimized when introducing substituents on the triazole ring?
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in thermally driven steps .
- Catalyst tuning : Pd(PPh₃)₄ for Suzuki couplings on electron-deficient triazolopyridazines, with ligand additives (XPhos) to suppress homocoupling .
- Stepwise protection : Temporary protection of the piperidine carboxamide with Boc groups to prevent undesired nucleophilic attack during triazole functionalization .
Advanced: What computational approaches predict biological activity and binding modes?
- PASS algorithm : Predicts broad-spectrum activity (e.g., kinase inhibition, antifungal potential) by analyzing structural fragments .
- Molecular docking : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to model interactions. For example, the triazole nitrogen may coordinate with heme iron, while the thiazole group occupies hydrophobic pockets .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Leu376 in 3LD6) for mutagenesis studies .
Advanced: How to address discrepancies between predicted and observed biological activities?
- Validation pipelines : Combine in silico predictions with in vitro assays (e.g., MIC testing against Candida albicans). If IC₅₀ values diverge from docking scores:
- SAR refinement : Synthesize analogues with modified electron-withdrawing groups (e.g., -CF₃ vs. -NO₂ on the phenyl ring) to enhance target affinity .
Basic: What purification techniques ensure high purity for pharmacological studies?
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts (e.g., des-methyl thiazole derivatives) .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, monitored by melting point consistency (±1°C) .
- Flash chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) for intermediates prone to decomposition .
Advanced: How does substituent variation on the phenyl group modulate target binding?
- Electron-donating groups (-OCH₃) : Enhance π-stacking with aromatic enzyme residues (e.g., Phe228 in 3LD6), improving IC₅₀ by 2–3-fold .
- Halogen substituents (-Cl, -Br) : Increase van der Waals interactions in hydrophobic pockets, but may reduce solubility (logP > 3.5 requires formulation adjustments) .
- Steric effects : Bulky groups (e.g., -CF₃) at the para position disrupt binding, while meta substitutions maintain activity .
Notes on Evidence Utilization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
